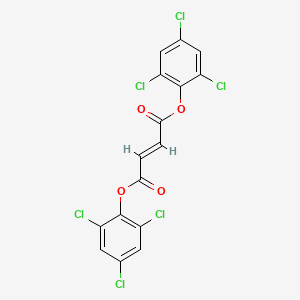
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an alpha-methylbenzyl group, an isopropylamino group, and a propanol backbone. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt typically involves multiple steps:
Formation of the alpha-Methylbenzyl Ether: This step involves the reaction of alpha-methylbenzyl alcohol with an appropriate alkylating agent under basic conditions to form the alpha-methylbenzyl ether.
Introduction of the Isopropylamino Group: The next step involves the reaction of the alpha-methylbenzyl ether with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate product with a propanol derivative to form the desired compound.
Oxalate Salt Formation: The compound is then reacted with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- alpha-Methylbenzyl alcohol
- alpha-Methylbenzyl isocyanate
- alpha-Methylbenzyl methyl ether
Uniqueness
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, solubility, and potential for diverse applications in scientific research.
Propiedades
Número CAS |
33213-28-4 |
|---|---|
Fórmula molecular |
C16H25NO6 |
Peso molecular |
327.37 g/mol |
Nombre IUPAC |
oxalic acid;1-(1-phenylethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11(2)15-9-14(16)10-17-12(3)13-7-5-4-6-8-13;3-1(4)2(5)6/h4-8,11-12,14-16H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
SMHQXHRKKCCGIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC(C)C1=CC=CC=C1)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


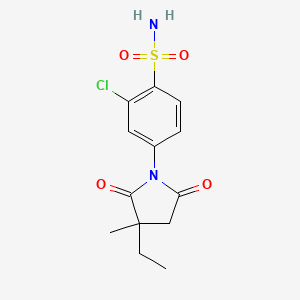


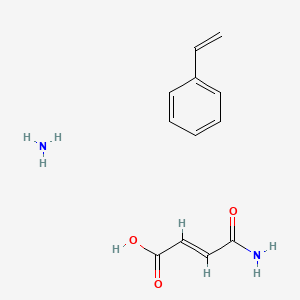
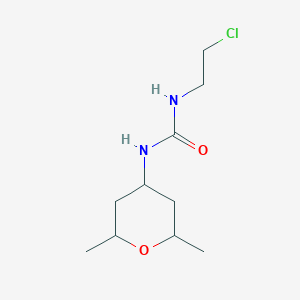


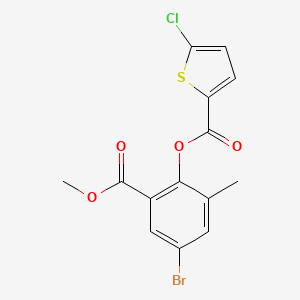
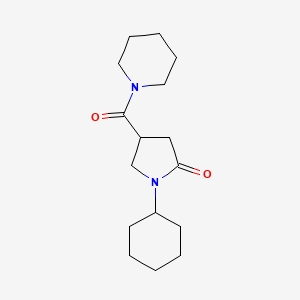
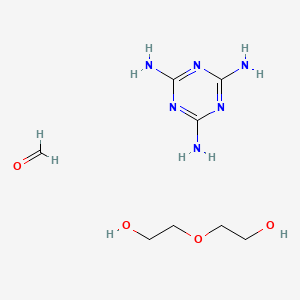


![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
